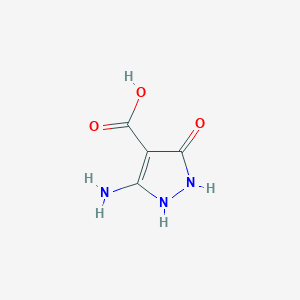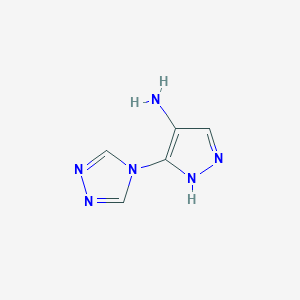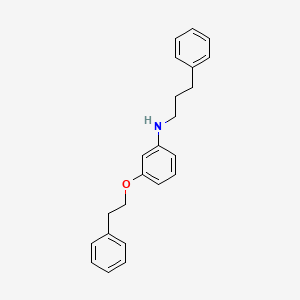![molecular formula C23H25NO2 B1385330 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline CAS No. 1040687-78-2](/img/structure/B1385330.png)
2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline
Descripción general
Descripción
2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline, also known as 2,5-dimethyl-N-{[3-(2-phenoxyethoxy)phenyl]methyl}aniline, is a biochemical compound used for proteomics research . It has a molecular weight of 347.45 and a molecular formula of C23H25NO2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: CC1=CC(=C(C=C1)C)NCC2=CC(=CC=C2)OCCOC3=CC=CC=C3 . This representation describes the structure of the molecule in terms of the atoms present and their connectivity.Aplicaciones Científicas De Investigación
Kinetic and Mechanistic Investigations
- Ozonolysis in Aqueous Solution : A study on the ozonolysis of a similar compound, 2,4-dimethyl-aniline, in acidic aqueous solution, revealed primary reaction products like 2,4-dimethyl-nitrobenzene and 2,4-dimethyl-phenol. This research provides insights into the kinetics and mechanisms involved in similar aniline derivatives' reactions (Machulek et al., 2009).
Degradation Studies
- Degradation by Hydroxyl Radicals : The degradation of 2,6-dimethyl-aniline by hydroxyl radicals was investigated, providing valuable data on the second-order rate constants and identifying several aromatic by-products. This study is relevant for understanding the environmental impact and degradation pathways of similar compounds (Boonrattanakij et al., 2009).
Reaction Kinetics and Mechanism
- Reaction with 2-phenoxy-3,5-dinitropyridine : Research on the reactions of 2-phenoxy-3,5-dinitropyridine with substituted anilines in different solvents provided insights into the kinetics and possible reaction mechanisms, which could be relevant to understanding reactions involving similar aniline derivatives (Asghar, 2009).
Synthesis and Material Studies
- Synthesis of Electroactive Benzoxazines : A study on the synthesis of high-performance electroactive benzoxazines using aniline derivatives demonstrated their potential in creating advanced corrosion-resistant coatings, which could be extended to similar aniline compounds (Li et al., 2018).
- Nonlinear Optical Material for Photonic Applications : The synthesis and characterization of 2,5-Dimethyl-N-(3-phenylprop-2-en-1-ylidene) aniline as a nonlinear optical material highlighted its potential in photonic and optoelectronic applications, indicating a similar potential for related aniline compounds (Sathishkumar et al., 2021).
Propiedades
IUPAC Name |
2,5-dimethyl-N-[[3-(2-phenoxyethoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-18-11-12-19(2)23(15-18)24-17-20-7-6-10-22(16-20)26-14-13-25-21-8-4-3-5-9-21/h3-12,15-16,24H,13-14,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSCDZIUIGQTIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=CC(=CC=C2)OCCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Phenethyloxy)-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385248.png)
![5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1385249.png)
![1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1385250.png)
![[4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385251.png)



![N-[2-(2-Ethoxyethoxy)benzyl]-1-naphthalenamine](/img/structure/B1385255.png)
![2-Isopropoxy-N-[2-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1385256.png)

![N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine](/img/structure/B1385260.png)
![(3Ar,4s,9bs)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385265.png)

![2,4-Dimethyl-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385270.png)
